

Application Notes: ML-323 for Immunoprecipitation of the USP1-UAF1 Complex

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Compound of Interest

Compound Name: ML-323

Cat. No.: B609141

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Introduction

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2). [1][2][3][4] USP1's enzymatic activity is significantly enhanced through its association with USP1-associated factor 1 (UAF1), forming a stable and active heterodimeric complex. [3][5] This complex is a key regulator in both the Fanconi anemia (FA) pathway and translesion synthesis (TLS). [3][6] Given its role in DNA repair, the USP1-UAF1 complex is a promising therapeutic target in oncology. [2][4][7]

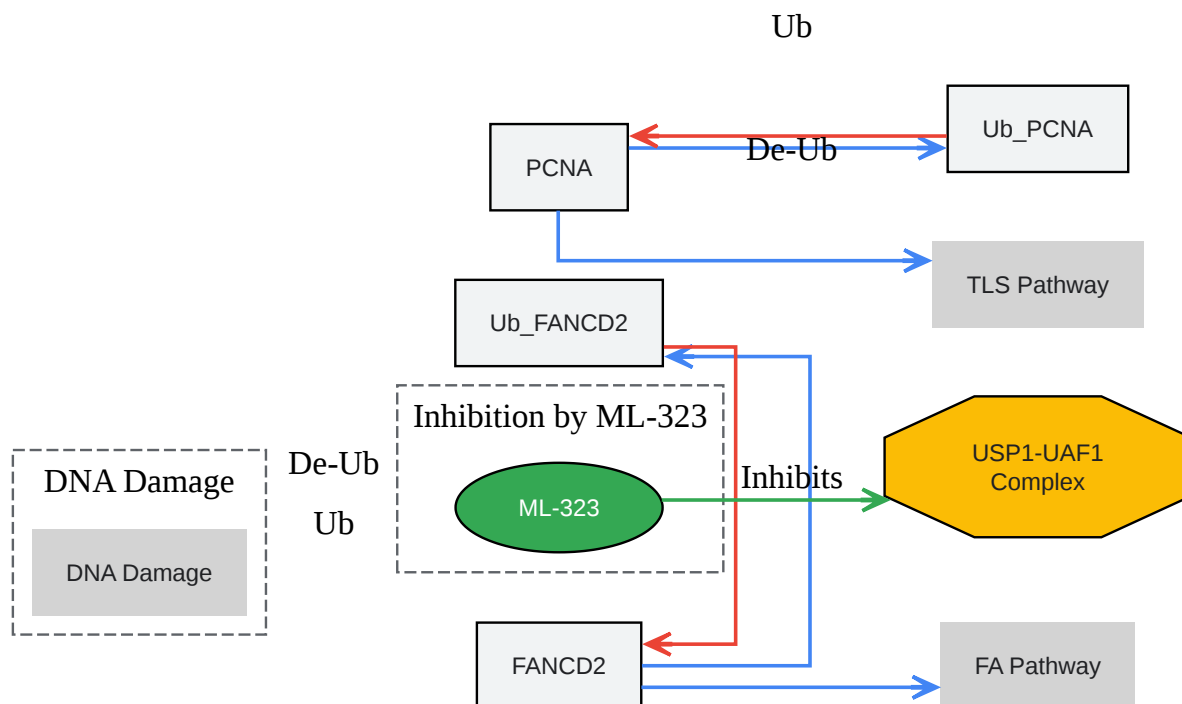
ML-323 is a potent, reversible, and highly selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex. [2][4][8][9] It acts via an allosteric mechanism, binding to a cryptic pocket within USP1, which leads to conformational changes that inhibit its catalytic activity without disrupting the USP1-UAF1 interaction. [10][11][12] This makes **ML-323** a valuable tool for studying the cellular functions of the USP1-UAF1 complex and for its potential therapeutic development. Immunoprecipitation (IP) is a powerful technique to isolate and study the USP1-UAF1 complex and its interacting partners. The use of **ML-323** in conjunction with IP can help to stabilize the complex in its inhibited state and investigate the effects of USP1-UAF1 inhibition on its protein-protein interactions.

Data Presentation

The following table summarizes the key quantitative data for **ML-323**'s inhibitory activity against the USP1-UAF1 complex.

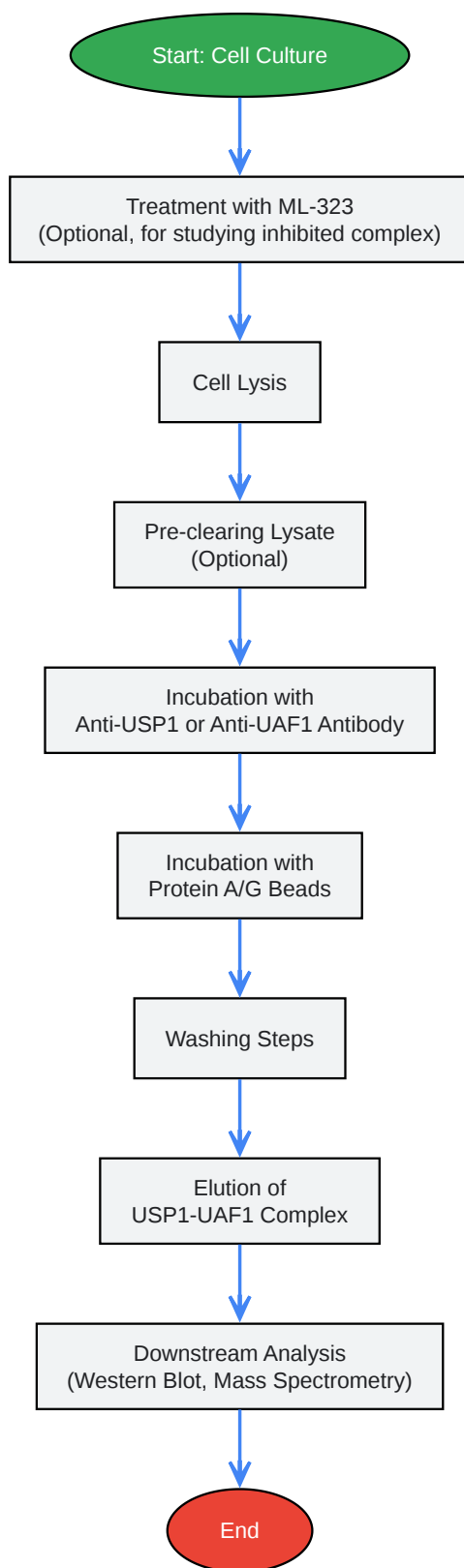
Parameter	Value	Assay Conditions	Reference
IC50	76 nM	Ubiquitin-Rhodamine (Ub-Rho) assay	[1][8][9]
174 nM	Gel-based assay using K63-linked diubiquitin (di-Ub) as a substrate	[8][9]	
820 nM	Gel-based assay using monoubiquitinated PCNA (Ub-PCNA) as a substrate	[8][9]	
Ki (for free enzyme)	68 nM	---	[8]
K'i (for enzyme-substrate complex)	183 nM	---	[8]

Mandatory Visualizations



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Caption: Signaling pathway of the USP1-UAF1 complex in DNA damage response and its inhibition by **ML-323**.



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Caption: Experimental workflow for the immunoprecipitation of the USP1-UAF1 complex.

Experimental Protocols

Protocol 1: Immunoprecipitation of the Endogenous USP1-UAF1 Complex from Cultured Cells

This protocol is designed for the immunoprecipitation of the endogenous USP1-UAF1 complex from mammalian cell lines.

Materials:

- Cell Lines: HEK293T, U2OS, or other cell lines expressing the USP1-UAF1 complex.
- **ML-323**: Stock solution in DMSO (e.g., 10 mM).
- Antibodies:
 - Primary antibody: Rabbit anti-USP1 or Rabbit anti-UAF1 polyclonal antibody.
 - Negative control: Rabbit IgG.
- Protein A/G Agarose or Magnetic Beads.
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktail.[\[13\]](#)
- Wash Buffer: Lysis buffer with a higher salt concentration (e.g., 300-500 mM NaCl) can be used for stringent washes.
- Elution Buffer:
 - For Western Blotting: 2x SDS-PAGE loading buffer.
 - For Mass Spectrometry: pH 2.5 glycine-HCl or other compatible elution buffer.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Microcentrifuge tubes, refrigerated centrifuge, and rotator.

Procedure:

- Cell Culture and Treatment (Optional):
 - Culture cells to 70-80% confluency.
 - To study the effect of **ML-323** on the complex, treat cells with the desired concentration of **ML-323** (e.g., 10-30 μ M) for a specified time (e.g., 4-24 hours) prior to harvesting.[1] A DMSO-treated control should be included.
- Cell Lysis:
 - Wash the cell monolayer twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the plate and scrape the cells.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA).
- Pre-clearing the Lysate (Optional but Recommended):
 - To reduce non-specific binding, add 20-30 μ L of Protein A/G beads to 1-2 mg of cell lysate.
 - Incubate on a rotator for 1 hour at 4°C.
 - Centrifuge at 1,000 x g for 1 minute at 4°C.
 - Carefully transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:

- To the pre-cleared lysate, add 2-5 µg of the primary antibody (anti-USP1 or anti-UAF1). For the negative control, add the same amount of Rabbit IgG.
- Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Capture of Immune Complexes:
 - Add 30-50 µL of equilibrated Protein A/G beads to each sample.
 - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully aspirate and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - For Western Blotting: Resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer and boil for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant for analysis.
 - For Mass Spectrometry: Elute the protein complex using a low pH elution buffer. Neutralize the eluate immediately with a high pH buffer.
- Downstream Analysis:
 - Analyze the eluted proteins by Western blotting using antibodies against USP1 and UAF1 to confirm co-immunoprecipitation.
 - For identification of novel interacting partners, proceed with mass spectrometry analysis.

Protocol 2: Co-immunoprecipitation of Overexpressed USP1 and UAF1

This protocol is suitable for confirming the interaction between USP1 and UAF1 or for studying the effect of mutations on their interaction by overexpressing tagged proteins.

Materials:

- Expression Plasmids: Plasmids encoding tagged versions of USP1 (e.g., FLAG-USP1) and UAF1 (e.g., HA-UAF1).
- Transfection Reagent.
- All other reagents as listed in Protocol 1.

Procedure:

- Cell Transfection:
 - Co-transfect the expression plasmids for tagged USP1 and UAF1 into a suitable cell line (e.g., HEK293T) using a standard transfection protocol.
 - Allow for protein expression for 24-48 hours.
- Cell Lysis and Immunoprecipitation:
 - Follow steps 2-9 from Protocol 1, using an antibody against one of the tags (e.g., anti-FLAG) for the immunoprecipitation.
- Analysis:
 - Perform Western blotting on the eluted samples and probe with antibodies against both tags (e.g., anti-FLAG and anti-HA) to confirm the co-immunoprecipitation of the two proteins. The input lysate should also be run as a control to verify protein expression.

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